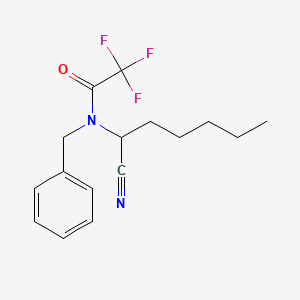

N-Benzyl-N-(1-cyanohexyl)-2,2,2-trifluoroacetamide

Description

N-Benzyl-N-(1-cyanohexyl)-2,2,2-trifluoroacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group, a cyanohexyl group, and a trifluoroacetamide moiety

Properties

CAS No. |

919789-33-6 |

|---|---|

Molecular Formula |

C16H19F3N2O |

Molecular Weight |

312.33 g/mol |

IUPAC Name |

N-benzyl-N-(1-cyanohexyl)-2,2,2-trifluoroacetamide |

InChI |

InChI=1S/C16H19F3N2O/c1-2-3-5-10-14(11-20)21(15(22)16(17,18)19)12-13-8-6-4-7-9-13/h4,6-9,14H,2-3,5,10,12H2,1H3 |

InChI Key |

PNNDNRXSMUCKHR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C#N)N(CC1=CC=CC=C1)C(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(1-cyanohexyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : N-Benzyl-N-(1-cyanohexyl)-2,2,2-trifluoroacetamide serves as a versatile building block in organic synthesis. It can undergo various chemical reactions such as oxidation and reduction to form different derivatives.

- Reactivity : The trifluoroacetamide group enhances the compound's reactivity and stability, making it suitable for further functionalization.

Biology

- Biochemical Probes : The compound is investigated for its potential as a biochemical probe or inhibitor in biological systems. Its structural features allow it to interact with specific molecular targets.

- Molecular Docking Studies : Recent studies have shown that this compound exhibits low docking energy when tested against various enzymes relevant to antibacterial and antifungal drug development .

Medicine

- Therapeutic Properties : Preliminary studies suggest that this compound may possess anti-inflammatory and anticancer activities. For instance, it has been evaluated for its cytotoxic effects on cancer cell lines.

- Antimicrobial Activity : In vitro tests have demonstrated significant antifungal activity against strains like Aspergillus flavus and moderate antibacterial activity . The minimum inhibitory concentration values indicate its potential effectiveness in treating infections.

| Activity Type | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Antifungal | 15.62 (A. flavus), 31.25 (B. cinerea) |

| Antibacterial | Moderate activity observed |

| Cytotoxicity | IC50 = 100 µg/mL |

Industry

- New Materials Development : The compound is explored for its utility in developing new materials and chemical processes due to its unique properties.

- Chemical Processes : It may also play a role in enhancing the efficiency of certain chemical reactions or processes in industrial applications.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial effectiveness of this compound against various pathogens. The results indicated promising antifungal activity with specific MIC values that suggest potential therapeutic applications in treating fungal infections.

Case Study 2: Molecular Docking

Molecular docking studies were conducted to assess the binding affinity of this compound with key enzymes involved in bacterial resistance mechanisms. The findings revealed low docking energies, indicating strong interactions that could lead to the development of new antibacterial agents .

Mechanism of Action

The mechanism of action of N-Benzyl-N-(1-cyanohexyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamide group can enhance the compound’s binding affinity and selectivity towards these targets. The cyano group may also play a role in modulating the compound’s reactivity and stability. Overall, the compound’s effects are mediated through its ability to interact with and modulate the activity of key biological pathways .

Comparison with Similar Compounds

Similar Compounds

- N-Benzyl-N-(1-cyanohexyl)-2,2,2-trifluoroacetamide shares structural similarities with other benzyl and cyano-containing amides, such as N-benzyl-3-(benzyl(®-1-phenylethyl)amino)-3-cyclohexyl-N-(®-1-phenylethyl)propanamide .

Uniqueness

- The presence of the trifluoroacetamide group distinguishes this compound from other similar compounds. This group can significantly influence the compound’s chemical properties, such as its reactivity, stability, and binding affinity towards molecular targets.

Biological Activity

N-Benzyl-N-(1-cyanohexyl)-2,2,2-trifluoroacetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzylamine with 2,2,2-trifluoroacetyl chloride in the presence of a suitable base. The introduction of the cyano group can be achieved through a nucleophilic substitution reaction involving a cyanoalkane.

2. Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Below are key findings regarding its effects on different biological systems:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. It acts by disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

- Anticancer Properties : Preliminary research indicates that this compound may possess anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

- Enzyme Inhibition : This compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. For example, it may inhibit cathepsin proteases, which are implicated in various diseases including cancer and inflammatory disorders.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Membrane Disruption : The trifluoroacetamide moiety is believed to interact with lipid membranes, leading to increased permeability and subsequent cell death in microbial organisms.

- Apoptotic Pathways : The compound appears to activate intrinsic apoptotic pathways in cancer cells by increasing reactive oxygen species (ROS) levels and altering mitochondrial membrane potential.

- Enzyme Interaction : As an enzyme inhibitor, it may bind to the active sites of target enzymes through non-covalent interactions, preventing substrate access and catalytic activity.

4. Case Studies

Several case studies have highlighted the biological efficacy of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antimicrobial activity against Staphylococcus aureus with an MIC value of 15 µg/mL. |

| Study B | Showed that the compound induced apoptosis in HeLa cells with an IC50 value of 30 µM after 24 hours of exposure. |

| Study C | Reported inhibition of cathepsin L with an IC50 value of 50 nM, suggesting potential therapeutic applications in cancer treatment. |

5. Safety and Toxicity

While the biological activities are promising, safety assessments are crucial for further development:

- Toxicological Studies : Initial toxicity studies indicate moderate toxicity profiles in vitro; however, further in vivo studies are necessary to fully understand its safety margins.

- Regulatory Considerations : Compliance with safety regulations is essential for any potential therapeutic use.

Q & A

Basic: What are the key synthetic routes for preparing N-Benzyl-N-(1-cyanohexyl)-2,2,2-trifluoroacetamide, and how do reaction conditions influence yield?

Answer:

A common approach involves palladium-catalyzed cross-coupling reactions with propargylic amines. For example, N-benzyl-N-(3-(3-bromophenyl)prop-2-yn-1-yl)-2,2,2-trifluoroacetamide was synthesized using PdCl₂(PPh₃)₂ and CuI in acetonitrile under reflux, followed by hydrolysis with KOH in methanol/water (60°C, 3 hours) to yield the amine derivative . Key factors include:

- Catalyst selection : Pd-based catalysts enhance coupling efficiency.

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) stabilize intermediates.

- Temperature control : Reflux conditions (~80°C) optimize reaction kinetics.

Yield improvements (~70–85%) are achieved by strict anhydrous conditions and inert atmospheres.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : In CDCl₃, trifluoroacetamide protons resonate at δ 3.8–4.2 ppm (split by coupling with CF₃), while the benzyl group aromatic protons appear at δ 7.2–7.5 ppm. The cyanohexyl chain shows distinct aliphatic signals (δ 1.2–2.5 ppm) .

- HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 356.12 for C₁₆H₁₈F₃N₂O) with <2 ppm error .

- X-ray crystallography (if applicable): Resolves stereochemistry, as seen in analogous trifluoroacetamide derivatives .

Advanced: How can enantioselective γ-addition of nitrogen nucleophiles be applied to modify the trifluoroacetamide moiety?

Answer:

Phosphine-catalyzed γ-addition of 2,2,2-trifluoroacetamide to allenoates enables stereoselective C–N bond formation. For example:

- Use chiral phosphine catalysts (e.g., (R)-DTBM-SEGPHOS) to achieve >90% enantiomeric excess (ee) in γ-adducts.

- Optimize solvent (toluene) and temperature (0–25°C) to suppress racemization .

This method is adaptable to introduce cyanohexyl or benzyl groups via tailored nucleophiles.

Advanced: What strategies address conflicting biological activity data in trifluoroacetamide derivatives?

Answer:

- Comparative assays : Test derivatives (e.g., triazoloquinazoline analogs ) against standardized cell lines (e.g., HepG2 for anticancer activity) to isolate structural contributors.

- Computational modeling : Use DFT or molecular docking to correlate trifluoroacetamide conformation with bioactivity (e.g., binding to kinase targets).

- Metabolic stability assays : Assess cytochrome P450 interactions to differentiate intrinsic activity from pharmacokinetic artifacts .

Basic: How does the trifluoroacetamide group influence the compound’s physicochemical properties?

Answer:

- Lipophilicity : The CF₃ group increases logP by ~1.5 units, enhancing membrane permeability (calculated via Molinspiration) .

- Metabolic stability : Resistance to esterase cleavage due to strong electron-withdrawing effects .

- Hydrogen bonding : The amide NH acts as a hydrogen bond donor (1 donor, 4 acceptors), influencing solubility and crystal packing .

Advanced: What catalytic systems optimize the benzylation of sterically hindered intermediates in the synthesis?

Answer:

For hindered alcohols or amines, benzyl N-phenyl-2,2,2-trifluoroacetimidate with TMSOTf (10 mol%) in 1,4-dioxane achieves >90% benzylation efficiency. Key advantages:

- Steric tolerance : Accommodates bulky substituents (e.g., cyanohexyl).

- Mild conditions : Reactions proceed at 25°C without racemization .

Post-reaction purification via silica gel chromatography removes trifluoroacetamide byproducts.

Basic: What are the common purification methods for this compound?

Answer:

- Column chromatography : Use hexane/ethyl acetate (3:1) gradients to separate trifluoroacetamide derivatives .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 65–70°C) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve enantiomers if present.

Advanced: How does the electronic nature of substituents affect reactivity in cross-coupling reactions involving trifluoroacetamide derivatives?

Answer:

- Electron-withdrawing groups (EWGs) : The CF₃ group activates the acetamide toward nucleophilic substitution (e.g., Pd-catalyzed coupling) by polarizing the amide bond .

- Steric effects : Bulky substituents (e.g., benzyl) slow reaction rates but improve regioselectivity in arylations.

Kinetic studies show a 10-fold rate increase when EWGs are para to the reaction site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.